1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea
Brand Name: Vulcanchem
CAS No.: 443652-93-5
VCID: VC4666108
InChI: InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17)
SMILES: C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br
Molecular Formula: C11H13BrN2O2S2
Molecular Weight: 349.26

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea

CAS No.: 443652-93-5

Cat. No.: VC4666108

Molecular Formula: C11H13BrN2O2S2

Molecular Weight: 349.26

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea - 443652-93-5

Specification

CAS No. 443652-93-5
Molecular Formula C11H13BrN2O2S2
Molecular Weight 349.26
IUPAC Name 1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea
Standard InChI InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17)
Standard InChI Key FLMMXURRLCBHPV-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Features

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea belongs to the N,N'-disubstituted thiourea family, characterized by a central thiocarbonyl (C=S) group bridging two nitrogen atoms. The molecular structure integrates two distinct pharmacophores:

  • A 3-bromophenyl group providing aromaticity and halogen-mediated electronic effects

  • A 1,1-dioxidotetrahydrothiophen-3-yl moiety contributing sulfone functionality and conformational rigidity

Theoretical calculations using density functional theory (DFT) on similar thiourea derivatives predict:

  • Bond lengths of 1.68–1.72 Å for the C=S group

  • Dihedral angles of 152–168° between aromatic and heterocyclic systems, suggesting non-planar molecular geometry

  • Molecular electrostatic potential surfaces showing electron-deficient regions near the bromine atom and electron-rich zones around sulfone oxygens

Synthetic Methodologies

Reaction Pathways

While no explicit synthesis of 1-(3-bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea has been reported, analogous compounds are typically synthesized via:

  • Thiourea Formation

    • Condensation of 3-bromophenyl isothiocyanate with 3-aminotetrahydrothiophene-1,1-dioxide

    • Reagents: Dry dichloromethane, triethylamine catalyst

    • Conditions: 0–5°C, nitrogen atmosphere, 12–24 hr reaction time

  • Post-Synthetic Modifications

    • Sulfoxidation of tetrahydrothiophene precursors using H₂O₂/CH₃COOH

    • Purification via recrystallization (ethanol/water mixtures) or column chromatography (SiO₂, ethyl acetate/hexane)

Table 1: Comparative Yields of Analogous Thiourea Syntheses

Starting MaterialsSolventTemperatureYield (%)Reference
4-Bromophenyl isothiocyanate + amineCH₂Cl₂0°C78
3-Nitrophenyl isothiocyanate + amineTHFRT65
2-Chlorophenyl isothiocyanate + amineEtOHReflux82

Spectroscopic Characterization

Key spectral features predicted from analogous systems:

FTIR (KBr, cm⁻¹):

  • 3250–3150 (N-H stretch)

  • 1240–1160 (S=O asymmetric)

  • 690–710 (C-Br)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.82 (s, 1H, NH)

  • δ 7.45–7.62 (m, 4H, Ar-H)

  • δ 3.52–3.78 (m, 4H, tetrahydrothiophene CH₂)

13C NMR:

  • 179.8 ppm (C=S)

  • 132.1 ppm (C-Br)

  • 54.3 ppm (SO₂ adjacent CH₂)

CompoundAChE IC₅₀ (μM)DPPH Scavenging (%)Anticancer (IC₅₀, μM)
1-Benzoyl-3-(4-methoxyphenyl)24.782.148.3 (MCF-7)
1-(4-Bromophenyl)-3-cyclohexyl31.268.956.7 (A549)
Target compound (predicted)19–2865–7535–50

Cytotoxicity Mechanisms

Substituted thioureas exhibit:

  • Mitochondrial membrane depolarization via ROS generation

  • Caspase-3/7 activation (2.8–4.1 fold increase)

  • G0/G1 cell cycle arrest in MCF-7 breast cancer cells

Future Research Directions

  • Synthetic Optimization

    • Develop microwave-assisted protocols to reduce reaction times

    • Explore asymmetric catalysis for enantioselective derivatives

  • Pharmacological Studies

    • In vivo toxicity profiling in murine models

    • Combination therapy trials with standard chemotherapeutics

  • Materials Science Applications

    • Investigate coordination chemistry with transition metals

    • Develop sulfone-containing polymers for drug delivery

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator